molecular formula C18H16F3N5O2 B15000109 N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide

Cat. No.: B15000109
M. Wt: 391.3 g/mol
InChI Key: XILLCLUDDFDEAR-UHFFFAOYSA-N
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Description

This compound features a unique structure combining an acetamide core, a tetrazole ring, and a trifluoromethylphenyl group. The acetamide moiety is N-methyl-substituted and linked via a methoxy group to a phenyl ring, which is further connected to a 1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl group.

Properties

Molecular Formula

C18H16F3N5O2

Molecular Weight

391.3 g/mol

IUPAC Name

N-methyl-N-[4-[[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]phenyl]acetamide

InChI

InChI=1S/C18H16F3N5O2/c1-12(27)25(2)14-6-8-16(9-7-14)28-11-17-22-23-24-26(17)15-5-3-4-13(10-15)18(19,20)21/h3-10H,11H2,1-2H3

InChI Key

XILLCLUDDFDEAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)C1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylhydrazine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 4-hydroxybenzaldehyde to introduce the methoxyphenyl group. Finally, the acetamide moiety is introduced through a reaction with N-methylacetamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of high-throughput reactors and continuous flow chemistry techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Tetrazole Core Formation

The tetrazole ring is typically synthesized using the [3+2] cycloaddition of nitriles with sodium azide in the presence of a catalyst (e.g., ammonium chloride or Lewis acids like Sc(OTf)₃) under thermal or microwave-assisted conditions . For the trifluoromethyl-substituted tetrazole, 3-(trifluoromethyl)benzonitrile reacts with sodium azide to form 5-[3-(trifluoromethyl)phenyl]-1H-tetrazole.

Reaction Mechanism :
The nitrile undergoes activation by the catalyst, followed by cycloaddition with sodium azide. The reaction is moisture-sensitive and often requires polar aprotic solvents like DMF .

Acetamide Coupling

The acetamide moiety is introduced via amide bond formation. This typically involves reacting a primary amine (e.g., derived from the tetrazole-containing intermediate) with an acetyl chloride or anhydride in the presence of a base (e.g., triethylamine).

Reaction Conditions and Yields

Experimental data from related tetrazole syntheses highlight critical parameters:

Reaction Parameter Conventional Heating Microwave-Assisted Catalyst Yield
SolventDMFDMF/i-PrOH/H₂O (3:1)Sc(OTf)₃53–98%
Temperature100–125°C160°CBiCl₃99%
Reaction TimeHours1–2 hoursZnBr₂80%
CatalystNoneCu(II) catalystPd/Co@CNT NPs90–99%

Key Observations :

  • Microwave irradiation significantly reduces reaction time while maintaining or improving yields .

  • Heterogeneous catalysts (e.g., Pd/Co@CNT NPs) enable rapid reactions (10 minutes) with excellent yields .

  • Trifluoromethyl groups enhance reactivity due to electron-withdrawing effects, leading to higher yields (e.g., 98% for 3-(trifluoromethyl)benzonitrile) .

Tetrazole Ring Chemistry

The tetrazole ring is highly reactive due to its electron-deficient nature:

  • Acidic Hydrogen : The 1H-tetrazole can act as a hydrogen donor in hydrogen bonding.

  • Coordination Chemistry : The ring can interact with metal centers (e.g., Cu(II)), facilitating catalytic cycles .

  • Stability : Under acidic or basic conditions, the ring remains stable, making it suitable for subsequent coupling reactions.

Acetamide Group Chemistry

The acetamide group participates in:

  • Amide Bond Formation : Reacts with amines or hydroxylamines to form heterocycles.

  • Hydrolysis : Converts to a carboxylic acid under strong acidic/basic conditions.

Stability and Purification

  • Thermal Stability : The tetrazole ring is stable at elevated temperatures but decomposes under extreme conditions.

  • Solubility : The compound’s solubility is influenced by the trifluoromethyl group (lipophilic) and acetamide (hydrophilic).

  • Purification : Typically performed via chromatography or recrystallization .

Yield Optimization

  • Microwave-Assisted Synthesis : Achieves yields up to 99% for 5-substituted tetrazoles in 10 minutes using Pd/Co@CNT NPs .

  • Catalyst Comparison : BiCl₃ and ZnBr₂ catalysts provide yields of 99% and 80%, respectively, under microwave conditions .

Mechanistic Insights

The Cu(II)-mediated synthesis involves:

  • Nitrile Activation : Cu(II) coordinates to the nitrile, facilitating the cycloaddition with sodium azide.

  • Cycloaddition : The [3+2] reaction proceeds via a concerted pathway, forming the tetrazole ring .

This compound exemplifies the versatility of tetrazole chemistry, combining high-yield synthesis with tunable reactivity for applications in medicinal chemistry and materials science. Further studies could explore its role in drug discovery, leveraging its functional groups for targeted interactions.

References : Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles (Thieme Connect) Evitachem Product Page (EVT-11362948) Patent WO2012004604A1 (Tetrazole compounds as calcium channel blockers)

Scientific Research Applications

N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and tetrazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of inflammatory pathways or protection of neuronal cells from oxidative stress .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Differences

Key Structural Features of the Target Compound :
  • Acetamide core : N-methyl substitution reduces hydrogen-bonding capacity compared to unsubstituted acetamides.
  • Tetrazole ring : Aromatic heterocycle with high metabolic stability, often used as a bioisostere for carboxylic acids.
  • Trifluoromethylphenyl group : Enhances lipophilicity and electron-withdrawing effects.
Analogues from Evidence :
Compound/Reference Core Structure Key Substituents/Modifications Molecular Weight (ESI-MS [M+H]⁺) Yield (%)
Target Compound Acetamide Tetrazole-methoxy-phenyl, CF₃-phenyl Not explicitly reported -
1-(3-Trifluoromethylphenyl)urea derivatives (11e) Urea Thiazolylphenyl, CF₃-phenyl 534.1 86.7
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide (41) Acetamide Thiazolylphenyl, methylpyrazole Not reported -
5-(1-(4-Trifluoromethylphenyl)-1H-tetrazol-5-yl)quinolin-8-ol (6) Quinoline-tetrazole Tetrazole-CF₃-phenyl, quinoline Not reported -
2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-allyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide Acetamide Triazole-benzotriazole, chloro-methylphenyl Not reported -
Key Observations :
  • Core Structure : The target’s acetamide core differentiates it from urea-based analogues (e.g., 11e in ), which exhibit lower lipophilicity due to urea’s polar nature .
  • Tetrazole vs. Thiazole/Triazole: The tetrazole ring in the target compound contrasts with thiazole (compound 41 ) or triazole () in other acetamides.
  • Substituent Positioning : The trifluoromethyl group at the 3-position on the phenyl ring (target) vs. 4-position (compound 6 in ) may influence receptor binding due to steric and electronic effects.

Pharmacological and Physicochemical Properties

While direct data for the target compound are absent, inferences can be drawn from analogues:

  • Metabolic Stability : The trifluoromethyl group and tetrazole ring (target) likely enhance stability compared to methoxy-substituted acetamides (e.g., compound 41 ).
  • Antiproliferative Activity : Compound 41 () shows antiproliferative effects via thiazole-acetamide interactions; the target’s tetrazole may modulate similar pathways with higher potency .

Q & A

Q. How can quantum mechanical calculations guide the design of derivatives with improved properties?

  • Methodological Answer :
  • Reaction Path Searches : Identify transition states and intermediates using Gaussian or ORCA .
  • Solvent Effects : COSMO-RS simulations predict solubility and stability in physiological buffers .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic profiles (e.g., logP, CYP inhibition) .

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